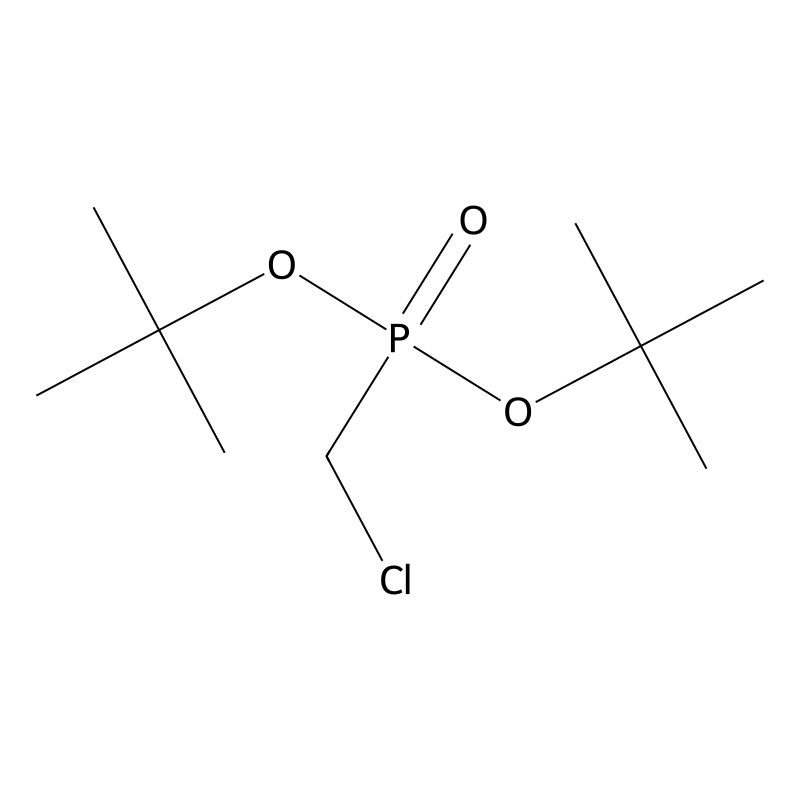

Di-tert-butyl (chloromethyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suppressing Fluorescence in Cell-Based Assays

DBCMP acts as an effective quencher of fluorescence in cell-based assays. This property makes it valuable in studies like those related to COVID-19. By adding DBCMP to the assay mixture, researchers can reduce background fluorescence, leading to a clearer signal and improved sensitivity in the detection of target molecules ().

Di-tert-butyl (chloromethyl)phosphonate, with the chemical formula C₉H₂₀ClO₄P, is a phosphonate compound characterized by the presence of chloromethyl and tert-butyl groups. This compound is notable for its application in organic synthesis, particularly as a phosphorylating agent in the preparation of various pharmaceutical intermediates and prodrugs. Its structure includes a phosphorus atom bonded to four oxygen atoms, one of which is substituted with a chloromethyl group, while the other three are linked to tert-butyl groups, enhancing its stability and reactivity in

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, making it useful for introducing phosphonate functionalities into organic molecules.

- Phosphorylation Reactions: It acts as a phosphorylating agent, facilitating the transfer of phosphate groups to various substrates, which is crucial in synthesizing prodrugs that enhance bioavailability .

- Hydrolysis: In aqueous environments, di-tert-butyl (chloromethyl)phosphonate can hydrolyze to yield di-tert-butyl phosphate and hydrochloric acid, affecting its stability and reactivity .

The biological activity of di-tert-butyl (chloromethyl)phosphonate is primarily related to its role as a precursor for prodrugs. These prodrugs can be converted into active pharmaceutical ingredients within biological systems. Its phosphorylating properties enhance the solubility and permeability of drugs, improving their pharmacokinetic profiles. Studies have shown that compounds derived from di-tert-butyl (chloromethyl)phosphonate exhibit activity against various biological targets, including enzymes involved in metabolic pathways .

The synthesis of di-tert-butyl (chloromethyl)phosphonate typically involves several methods:

- Deprotonation Method: This method employs sodium bicarbonate and tetra-n-butylammonium hydrogen sulfate to deprotonate di-tert-butyl phosphate in an aqueous medium, followed by chloromethylation using chloromethyl methyl ether .

- Oxidation Process: Another approach involves the oxidation of di-tert-butyl phosphite using phosphorus trichloride and hydrogen peroxide in the presence of catalytic potassium iodide, which results in the formation of di-tert-butyl (chloromethyl)phosphonate through a two-step reaction process .

Di-tert-butyl (chloromethyl)phosphonate has various applications:

- Pharmaceutical Industry: It is extensively used as a phosphorylating agent in the synthesis of prodrugs that improve drug delivery systems.

- Organic Synthesis: The compound serves as an intermediate for synthesizing other phosphonates and phosphoric acid derivatives.

- Biochemical Research: It is utilized in studies involving enzyme inhibitors and other biochemical assays due to its ability to modify biomolecules through phosphorylation .

Interaction studies involving di-tert-butyl (chloromethyl)phosphonate focus on its reactivity with nucleophiles and other electrophilic species. It has been shown to interact effectively with amines and alcohols, leading to the formation of various phosphonated products. These interactions are crucial for understanding how this compound can be applied in drug design and development .

Several compounds share structural similarities with di-tert-butyl (chloromethyl)phosphonate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Di-tert-butyl phosphate | Contains three tert-butyl groups without chlorine | Used primarily as a non-reactive solvent |

| Diethyl phosphonate | Ethyl groups instead of tert-butyl | More volatile; used in different synthetic pathways |

| Dimethyl methylphosphonate | Methyl groups; less sterically hindered | More reactive than di-tert-butyl (chloromethyl)phosphonate |

| Triisopropyl phosphite | Isopropyl groups; less bulky | Used mainly as a reagent for organophosphate synthesis |

Di-tert-butyl (chloromethyl)phosphonate stands out due to its combination of steric hindrance from the tert-butyl groups and reactivity from the chloromethyl group, making it particularly effective for specific phosphorylation reactions not easily achieved by other similar compounds .

The utility of di-tert-butyl (chloromethyl)phosphonate in prodrug design stems from its capacity to form stable phosphate esters with nucleophilic functional groups on parent drug molecules. The chloromethyl moiety acts as a leaving group, facilitating nucleophilic substitution reactions (SN2) with hydroxyl or amine groups on target therapeutics [1] [5]. For example, tertiary amines—common in neuroactive and antihistamine drugs—undergo quaternization with this phosphonate, yielding N-phosphonooxymethyl derivatives that exhibit markedly improved aqueous solubility compared to their parent compounds [2] [4].

A key advancement in this area involves optimizing reaction conditions to minimize side reactions. Studies demonstrate that employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) and stabilizing additives (e.g., sodium bisulfite) during conjugation suppresses premature hydrolysis of the chloromethyl group, achieving yields exceeding 90% [1]. The resulting prodrugs retain the di-tert-butyl phosphate protecting groups, which confer stability during storage and transit through acidic gastrointestinal environments [5].

Table 1: Representative prodrugs synthesized using di-tert-butyl (chloromethyl)phosphonate

| Parent Drug | Prodrug Structure | Solubility Improvement (vs. Parent) |

|---|---|---|

| Loxapine | N-Phosphonooxymethyl derivative | 150-fold increase in aqueous solubility [2] |

| Cinnarizine | N-Phosphonooxymethyl derivative | 120-fold increase in aqueous solubility [2] |

| 5-Fluorouracil | Phosphate ester conjugate | 200-fold increase in solubility [7] |

Enzymatic Activation Pathways for Phosphate-Masked Therapeutics

The di-tert-butyl phosphate groups in these prodrugs serve as substrates for endogenous phosphatases, enabling site-specific reactivation of the parent drug. Alkaline phosphatase (ALP), a ubiquitously expressed enzyme, catalyzes the hydrolysis of the phosphate ester bond, releasing the active therapeutic and a transient phosphoformaldehyde intermediate that undergoes rapid decomposition [4] [7]. This two-step activation—enzymatic cleavage followed by 1,8-elimination—ensures efficient drug release in tissues with high ALP activity, such as the liver, kidneys, and intestinal epithelium [7].

Comparative studies reveal that the steric bulk of the tert-butyl groups in di-tert-butyl (chloromethyl)phosphonate-derived prodrugs delays premature hydrolysis in plasma, where phosphatase activity is lower. For instance, fospropofol—a phosphate prodrug of the anesthetic propofol—relies on intestinal ALP for activation, achieving 20–70% oral bioavailability in rats [8]. In contrast, prodrugs lacking bulky protecting groups exhibit faster activation but poorer stability during absorption [3].

Table 2: Enzymatic activation kinetics of phosphate prodrugs

| Prodrug | Activating Enzyme | Half-Life of Activation | Tissue Specificity |

|---|---|---|---|

| Fospropofol | ALP | 5–10 minutes | Intestinal epithelium [8] |

| HDP-Cidofovir | Phospholipase C | 2–4 hours | Lysosomal [3] |

| HepDirect prodrugs | CYP3A4 | 6–8 hours | Hepatic [3] |

Comparative Bioavailability Studies with Alternative Prodrug Architectures

Phosphonooxymethyl prodrugs derived from di-tert-butyl (chloromethyl)phosphonate demonstrate distinct advantages over other prodrug strategies, particularly in solubility and activation kinetics. When compared to lipid ester prodrugs (e.g., hexadecyloxypropyl conjugates), phosphate derivatives exhibit 10–100-fold higher aqueous solubility, enabling intravenous or oral administration without solubilizing excipients [3] [4]. However, lipid esters often achieve higher cellular uptake in tissues with abundant esterases, such as the liver, resulting in prolonged drug retention [3].

Similarly, amidate-based prodrugs—while stable in plasma—require specific proteases (e.g., cathepsin A) for activation, limiting their utility in patients with genetic polymorphisms affecting protease expression [3]. In contrast, ALP-activated phosphate prodrugs benefit from the enzyme’s widespread expression, ensuring consistent activation across diverse patient populations [7].

Table 3: Bioavailability metrics of prodrug architectures

| Prodrug Type | Oral Bioavailability | Plasma Stability | Activation Redundancy |

|---|---|---|---|

| Phosphate ester | 20–70% [8] | High | ALP-dependent [4] |

| Lipid ester | 40–90% [3] | Moderate | Esterase-dependent [3] |

| Phosphoramidate | 10–30% [3] | Low | Protease-dependent [3] |

Chiral anion phase-transfer catalysis represents a sophisticated approach to asymmetric synthesis, where chiral phosphate anions serve as key intermediates in stereoselective transformations. The mechanism fundamentally relies on the formation of lipophilic ion pairs between cationic electrophiles and chiral phosphate anions, enabling selective reactions in organic media [1] [2].

The catalytic cycle typically begins with anion exchange between the chiral phosphate catalyst and the electrophilic reagent. In the case of Selectfluor-based systems, the chiral phosphate anion displaces tetrafluoroborate counterions, generating a soluble chiral electrophilic fluorinating species in the organic phase. This process is crucial because Selectfluor itself is insoluble in most organic solvents, making background reactions minimal [1] [3].

Table 1: Chiral Anion Phase-Transfer Catalysis Systems

| Catalyst System | Reaction Type | Enantioselectivity (% ee) | Yield (%) | Key Features |

|---|---|---|---|---|

| BINOL-derived phosphate | Fluorocyclization | 92-95 | 85-95 | Lipophilic ion pairs, organic phase activation |

| Chiral phosphate + Selectfluor | Asymmetric fluorination | 84-94 | 70-90 | Dual catalytic cycles, chiral phosphate activation |

| Chiral phosphate + PTC | Electrophilic halogenation | 80-99 | 75-95 | Solid-liquid phase transfer, hydrogen bonding |

| Chiral scandium phosphate | α-Fluorination of ketoesters | 86-87 | 60-85 | Rare earth metal coordination |

| Sodium phosphate systems | Enantioselective fluorination | 80-99 | 65-88 | Ion pairing with carbonate base |

The chiral environment created by the phosphate anion is essential for enantioselective control. BINOL-derived phosphates with bulky 3,3'-substituents create well-defined chiral pockets that discriminate between prochiral faces of the substrate. The H8-BINOL derivatives, bearing additional substituents, have proven particularly effective, with catalyst CPA1 achieving 95% enantioselectivity in electrochemical bromocyclization reactions [1].

The phase-transfer mechanism involves multiple synergistic effects. The basic medium, typically maintained by sodium bicarbonate, ensures proper ionization of the phosphoric acid catalyst while simultaneously preventing decomposition of bromine species. The anodic oxidation of bromide to bromine, followed by phase-transfer catalyst-mediated transport and chiral phosphate ion exchange, creates a highly organized catalytic system [1].

Mechanistic studies have revealed that the most effective catalysts combine structural rigidity with appropriate lipophilicity. The hydrophobic alkyl chains on the catalyst backbone enhance phase-transfer efficiency, while the chiral phosphate core provides stereochemical control. This dual functionality explains why simple phosphoric acids without phase-transfer capabilities show limited effectiveness in these systems [1] [2].

Enantioselective Fluorination/Bromination Reaction Engineering

The development of enantioselective fluorination and bromination methodologies represents a significant advancement in synthetic chemistry, with chiral phosphate catalysts playing a central role in reaction engineering. These transformations present unique challenges due to the high reactivity of halogenating agents and the need for precise stereocontrol [3] [4].

Table 2: Enantioselective Fluorination/Bromination Reaction Data

| Substrate Class | Catalyst Type | Fluorination Reagent | Enantioselectivity (% ee) | Temperature (°C) | Key Mechanism |

|---|---|---|---|---|---|

| α-Branched cyclohexanones | Dual chiral catalysis | Selectfluor | 88-96 | RT | Enamine + phosphate activation |

| Enamides | Chiral phosphate | Selectfluor | 84-95 | -20 | Anion phase-transfer |

| Benzofuranones | Spirocyclic phosphonium | NFSI | 45-65 | RT | Cation phase-transfer |

| Ketoesters | Cinchona alkaloid | NFSI | 80-94 | RT | Hydrogen bonding |

| Aldehydes | Jørgensen-Hayashi catalyst | NFSI | 82-98 | RT | Enamine catalysis |

The dual catalytic approach, combining enamine activation with chiral anion phase-transfer catalysis, represents a breakthrough in fluorination methodology. This system employs two independent catalytic cycles operating in synchrony: the amino acid-derived catalyst forms reactive enamines with ketone substrates, while the chiral phosphate activates Selectfluor through anion exchange. The matched combination of chiral catalysts achieves exceptional enantioselectivity (up to 96% ee) for challenging α-branched cyclohexanone substrates [3].

The temperature dependency of these reactions is particularly significant. Lower temperatures (-20°C) favor directed halogenation over electronically controlled processes, as demonstrated in the fluorination of enamides. This temperature effect is attributed to conformational changes in the catalyst-substrate complexes, where reduced thermal motion allows for more organized transition states and enhanced stereocontrol [4].

The choice of fluorinating reagent profoundly influences reaction outcome. Selectfluor excels in phase-transfer systems due to its dicationic nature and ability to form stable ion pairs with chiral phosphates. In contrast, NFSI (N-fluorobenzenesulfonimide) is more suited for enamine-based systems, where its electrophilic character complements the nucleophilic enamine intermediate [4] [5].

Engineering considerations include the critical role of additives and reaction medium. The presence of proton sponge or similar hindered bases prevents decomposition of the fluorinating agent while maintaining the required pH for optimal catalysis. The choice of solvent significantly affects both solubility and stereoselectivity, with fluorinated solvents often providing the best balance of reactivity and selectivity [3].

Recent advances in electrochemical fluorination have opened new possibilities for sustainable reaction engineering. The use of electricity as the terminal oxidant eliminates the need for stoichiometric chemical oxidants, while the chiral phosphate-mediated phase-transfer system maintains excellent enantiocontrol. This approach has been successfully applied to asymmetric bromocyclization, achieving up to 85-fold rate acceleration compared to conventional methods [1].

Hydrogen-Bond Directed Transition State Organization

Hydrogen bonding interactions play a crucial role in organizing transition states for asymmetric transformations, with chiral phosphate catalysts demonstrating remarkable ability to control stereochemical outcomes through well-defined hydrogen bonding networks [6] [7].

Table 3: Hydrogen-Bond Directed Transition State Organization

| Interaction Type | Stabilization Energy (kcal/mol) | Barrier Reduction (kcal/mol) | Selectivity Enhancement | Application |

|---|---|---|---|---|

| Intramolecular H-bond | 9-11 | 2.3-3.5 | High | Transition state stabilization |

| Bifunctional H-bond donor | 2-4 | 1.5-2.8 | Moderate-High | Dual activation |

| Phosphate-substrate H-bond | 7-8 | 2.0-3.0 | High | Ion-pair catalysis |

| Cooperative H-bonding | 5-7 | 1.8-2.5 | Very High | Supramolecular catalysis |

| Directed H-bond catalysis | 3-6 | 1.2-2.0 | Moderate | Regioselectivity control |

The fundamental principle underlying hydrogen-bond directed catalysis involves the preferential stabilization of transition states relative to ground states through specific hydrogen bonding interactions. Computational studies have revealed that properly designed hydrogen bonds can provide transition state stabilization significantly greater than their intrinsic interaction energy, with examples showing 9-11 kcal/mol stabilization from bonds with only 1.5 kcal/mol intrinsic strength [6].

The molecular design of hydrogen bonding catalysts requires careful consideration of geometric constraints and electronic properties. Rigid molecular frameworks that preorganize interacting groups in transition states are particularly effective. The reduction in repulsive interactions within the hydrogen bond, achieved through optimal geometry, contributes significantly to the overall stabilization [6].

Chiral phosphoric acids exhibit exceptional versatility in hydrogen bonding catalysis due to their ability to simultaneously act as hydrogen bond donors and acceptors. The phosphate oxygen atoms can coordinate to electrophilic centers while the acidic proton engages in hydrogen bonding with nucleophilic sites. This dual functionality enables the formation of highly organized ternary complexes that control both reactivity and stereoselectivity [8].

The concept of bifunctional hydrogen bonding involves the simultaneous activation of both electrophile and nucleophile through independent hydrogen bonding interactions. This approach has proven particularly effective in asymmetric synthesis, where the catalyst creates a chiral environment that differentiates between enantiotopic approaches. Thiourea-based catalysts exemplify this principle, with their ability to activate electrophiles through hydrogen bonding while simultaneously organizing nucleophiles through additional interactions [9].

Transition state analysis reveals that hydrogen bonding interactions are often dynamic rather than static, with bond strengths and geometries evolving throughout the reaction coordinate. The most effective catalysts are those that maintain optimal hydrogen bonding interactions specifically at the transition state, even if ground state binding is weaker. This principle explains why some catalysts with modest binding affinity can achieve exceptional rate accelerations and selectivities [10].

The cooperative effect of multiple hydrogen bonds in transition state organization cannot be overstated. Systems employing multiple hydrogen bonding interactions often display non-additive stabilization effects, where the combined stabilization exceeds the sum of individual interactions. This cooperativity is particularly pronounced in supramolecular catalysts, where multiple catalyst molecules organize around a single substrate to create highly selective reaction environments [11].

Recent developments in computational modeling have provided unprecedented insight into hydrogen bonding effects in catalysis. Quantum mechanical calculations, combined with experimental validation, have revealed the importance of both attractive and repulsive components in hydrogen bonding interactions. The ability to minimize repulsive interactions through proper molecular design has emerged as a key strategy for developing more effective catalysts [12].